molecular formula C17H32O3 B14733348 4-(Tetrahydrofuran-2-yl)butyl nonanoate CAS No. 5467-14-1

4-(Tetrahydrofuran-2-yl)butyl nonanoate

Cat. No.: B14733348
CAS No.: 5467-14-1
M. Wt: 284.4 g/mol
InChI Key: JIJLLVOXMIJRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydrofuran-2-yl)butyl nonanoate is an ester derivative characterized by a tetrahydrofuran (THF) ring linked to a butyl chain, which is further esterified with nonanoic acid.

Key structural features:

  • Nonanoate chain: A nine-carbon aliphatic ester, imparting hydrophobicity and influencing solubility in organic matrices.

Properties

CAS No.

5467-14-1

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

4-(oxolan-2-yl)butyl nonanoate

InChI

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-13-17(18)20-14-9-8-11-16-12-10-15-19-16/h16H,2-15H2,1H3

InChI Key

JIJLLVOXMIJRDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCCCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydrofuran-2-yl)butyl nonanoate typically involves the esterification of nonanoic acid with 4-(Tetrahydrofuran-2-yl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(Tetrahydrofuran-2-yl)butyl nonanoate can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of commercial catalysts and optimized reaction parameters ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydrofuran-2-yl)butyl nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nonanoic acid and tetrahydrofuran-2-one.

    Reduction: 4-(Tetrahydrofuran-2-yl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-(Tetrahydrofuran-2-yl)butyl nonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release nonanoic acid and 4-(Tetrahydrofuran-2-yl)butanol, which can further interact with biological pathways. The tetrahydrofuran ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on unrelated compounds, but general comparisons can be inferred based on structural analogs and functional groups.

Table 1: Comparative Data of Selected Compounds
Compound Molecular Formula Molecular Weight Key Functional Groups Analytical Methods (from )
4-(THF-2-yl)butyl nonanoate* C₁₇H₃₀O₃ ~282.4 (est.) Tetrahydrofuran, ester NMR, GC/MS, FTIR
4-Methoxybutyrylfentanyl () C₂₄H₃₂N₂O₂ 380.52 Piperidine, amide, methoxy NMR (400 MHz), GC/MS (HP-5 MS)
Compound from Complex structure Not provided Pyran, hydroxyl, methyl Assay modifications

*Estimated for 4-(THF-2-yl)butyl nonanoate based on structural analysis.

Key Comparisons

This contrasts with 4-Methoxybutyrylfentanyl, which contains a piperidine ring and amide group, leading to higher polarity and possible salt formation (e.g., HCl salt with molecular weight 416.98) .

Thermal Stability: Esters like 4-(THF-2-yl)butyl nonanoate typically exhibit moderate thermal stability. The GC/MS method described in (temperature ramp to 280°C) could be adapted to analyze its volatility, though its decomposition profile would differ from nitrogen-containing analogs like 4-Methoxybutyrylfentanyl.

Spectroscopic Signatures: NMR: The THF ring’s protons (δ 1.5–4.5 ppm) and nonanoate’s methylene/methyl groups (δ 0.8–1.3 ppm) would dominate the spectrum, differing from the aromatic and piperidine signals in 4-Methoxybutyrylfentanyl . FTIR: Ester carbonyl (C=O) stretching (~1740 cm⁻¹) and THF ether (C-O-C) vibrations (~1070 cm⁻¹) would distinguish it from amide-containing compounds .

Functional Group Complexity: The compound in contains multiple hydroxyl and epoxide groups, making it significantly more polar and reactive than 4-(THF-2-yl)butyl nonanoate .

Research Implications and Limitations

  • Gaps in Evidence: The provided materials lack direct data on 4-(THF-2-yl)butyl nonanoate, necessitating extrapolation from structural analogs.
  • Analytical Recommendations : Adapt methods from (e.g., GC/MS temperature gradients, NMR parameters) for characterizing this ester.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.